3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
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Overview
Description
3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound that features a fluorophenyl group and a trifluoroacetylamino group attached to a propanoic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis might start with 4-fluoroaniline and 2,2,2-trifluoroacetic anhydride.
Formation of Intermediate: The reaction between 4-fluoroaniline and 2,2,2-trifluoroacetic anhydride forms an intermediate compound.
Coupling Reaction: This intermediate is then coupled with a propanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino group.
Reduction: Reduction reactions might target the trifluoroacetyl group or the carboxylic acid group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with fluorophenyl and trifluoroacetyl groups are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoroacetyl group could enhance binding affinity or specificity, while the fluorophenyl group might modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 3-(4-Bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 3-(4-Methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Uniqueness
Compared to these similar compounds, 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid might exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties, metabolic stability, and binding interactions.
Properties
CAS No. |
39801-54-2 |
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Molecular Formula |
C11H9F4NO3 |
Molecular Weight |
279.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
InChI Key |
OACPVMRRXBOETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
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